molecular formula C11H14N2O5 B6149307 tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate CAS No. 1823258-42-9

tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate

Cat. No.: B6149307
CAS No.: 1823258-42-9
M. Wt: 254.24 g/mol
InChI Key: CQQNHNQDDSHRPK-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-hydroxy-2-nitrophenyl)carbamate: is an organic compound with the molecular formula C11H14N2O5 It is a derivative of carbamate, characterized by the presence of a tert-butyl group, a hydroxy group, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate typically involves the reaction of 3-hydroxy-2-nitroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-hydroxy-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving carbamate metabolism. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties. These derivatives may exhibit activities such as enzyme inhibition or antimicrobial effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer industries .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl N-(3-hydroxyphenyl)carbamate
  • tert-Butyl N-(3-nitrophenyl)carbamate

Comparison: tert-Butyl N-(3-hydroxy-2-nitrophenyl)carbamate is unique due to the presence of both hydroxy and nitro groups on the phenyl ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one of these groups. The combination of these functional groups also enhances its potential as a versatile intermediate in organic synthesis .

Properties

CAS No.

1823258-42-9

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate

InChI

InChI=1S/C11H14N2O5/c1-11(2,3)18-10(15)12-7-5-4-6-8(14)9(7)13(16)17/h4-6,14H,1-3H3,(H,12,15)

InChI Key

CQQNHNQDDSHRPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)O)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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